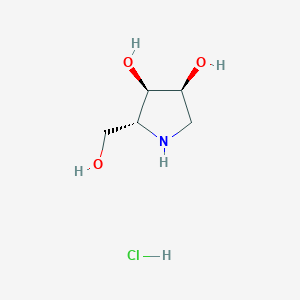
2-Fluoro-3-iodophenylboronic acid
概要
説明
2-Fluoro-3-iodophenylboronic acid is a boronic acid derivative with the empirical formula C6H5BFIO2 . It has a molecular weight of 265.82 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-iodophenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and an iodine atom . The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups.Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-3-iodophenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
2-Fluoro-3-iodophenylboronic acid is a solid with a melting point of 238-243 °C . Its predicted boiling point is 358.6±52.0 °C and its predicted density is 2.01±0.1 g/cm3 .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of 2-Fluoro-3-iodophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst . This method is widely used for synthesizing biphenyls, an important class of compounds in pharmaceuticals and organic materials.
Catalyst Design
Finally, 2-Fluoro-3-iodophenylboronic acid can be used in the design of catalysts. The boronic acid group can form complexes with various metals, which can then act as catalysts in a range of chemical reactions, including oxidation, reduction, and polymerization processes.
Each of these applications leverages the unique chemical properties of 2-Fluoro-3-iodophenylboronic acid, such as its ability to form stable covalent bonds with carbon and its reactivity towards palladium catalysts in cross-coupling reactions . The compound’s versatility makes it a valuable tool in both academic and industrial research settings.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups
Biochemical Pathways
Boronic acids are versatile molecules used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . They can also act as inhibitors or modulators in various biological pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-iodophenylboronic acid are not well-documented. The effects would depend on the specific targets and pathways that the compound interacts with. Boronic acids can have diverse effects, ranging from inhibiting enzyme activity to modulating receptor signaling .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-iodophenylboronic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of boronic acids is known to be influenced by pH, as they can form boronate esters under alkaline conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-fluoro-3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDGAIATJXYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584396 | |
| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodophenylboronic acid | |
CAS RN |
1016231-39-2 | |
| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)





![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

